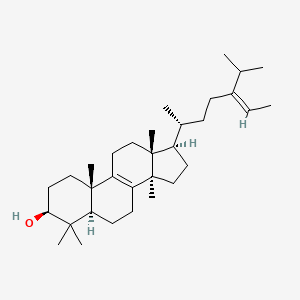
Pneumocysterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pneumocysterol is a tetracyclic triterpenoid that is (24Z)-24-ethylidenelanost-8-ene substituted by a hydroxy group at the 3beta position. It has a role as a fungal metabolite. It is a tetracyclic triterpenoid, a 14alpha-methyl steroid and a 3beta-sterol. It derives from a lanosterol.
Wissenschaftliche Forschungsanwendungen
Pneumocysterol is a sterol found in Pneumocystis carinii, an opportunistic eukaryotic microbe that can cause pneumonia (PCP) in immunocompromised individuals . Research on this compound focuses on its presence within the Pneumocystis organism rather than its direct applications as a compound .
This compound and Pneumocystis
Pneumocystis carinii does not synthesize sterols typically found in fungi, such as ergosterol, which are often targeted by antifungal drugs . The dominant sterol in P. carinii is cholesterol, believed to be scavenged from the host . Additionally, P. carinii contains unique 24-alkylsterols and, in some instances, this compound .
Pneumocystis Pneumonia (PCP)
PCP primarily affects individuals with weakened immune systems due to conditions like HIV, cancer, or immunosuppressive therapies . Symptoms include fever, difficulty breathing, and a dry cough, potentially leading to respiratory failure . While Pneumocystis infection is widespread, it typically only causes noticeable symptoms in immunocompromised individuals .
Treatment of PCP
Typical treatments for PCP involve drugs like pentamidine, atovaquone, or combinations of trimethoprim and sulfamethoxazole (TMP-SMX) or clindamycin and primaquine, which are generally used for bacterial and protozoal infections . Pneumocystis exhibits resistance to many common antifungal drugs because it lacks ergosterol .
Research Applications Related to Pneumocystis
- Structural Biology : AlphaFold2, an artificial intelligence program, has aided in resolving structures of proteins and large protein complexes, such as the nuclear pore complex, which is relevant in cell biology research and may indirectly assist in understanding the environment in which Pneumocystis interacts .
- Enzyme Identification : AlphaFold2 has been used to identify enzymes with specific functions, such as those capable of breaking down plastics, which demonstrates its utility in characterizing biological molecules, a concept that could be applied to studying Pneumocystis .
- Understanding Disease Mechanisms: AlphaFold2 has contributed to understanding disease mechanisms by predicting protein structures and analyzing mutations, offering insights into diseases like Parkinson's, and this approach could potentially be applied to studying Pneumocystis-related infections .
Additional Scientific Context
- Cocoa Polyphenols : Research on cocoa polyphenols demonstrates the study of bioactive compounds and their effects on health, revealing potential research methodologies applicable to studying this compound or related compounds .
- Types of Scientific Research : Scientific research is generally categorized into basic and applied research . The study of this compound falls into basic research, which seeks to expand knowledge .
Eigenschaften
CAS-Nummer |
78821-76-8 |
|---|---|
Molekularformel |
C32H54O |
Molekulargewicht |
454.8 g/mol |
IUPAC-Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C32H54O/c1-10-23(21(2)3)12-11-22(4)24-15-19-32(9)26-13-14-27-29(5,6)28(33)17-18-30(27,7)25(26)16-20-31(24,32)8/h10,21-22,24,27-28,33H,11-20H2,1-9H3/b23-10-/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |
InChI-Schlüssel |
XCGCVXQNARNGON-RNBJSANHSA-N |
SMILES |
CC=C(CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(C)C |
Isomerische SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)\C(C)C |
Kanonische SMILES |
CC=C(CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pneumocysterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















